molecular formula C12H19NO2S B2834843 N,N-diethyl-3,4-dimethylbenzenesulfonamide CAS No. 428490-66-8

N,N-diethyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2834843
CAS No.: 428490-66-8
M. Wt: 241.35
InChI Key: KNJLFZBLGQJBRZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at the 3 and 4 positions and diethyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₉NO₂S (calculated based on structural analogs ). The compound's structural features, including electron-donating methyl groups and lipophilic diethyl substituents, influence its physicochemical properties, such as solubility, melting point, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,4-dimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride followed by the introduction of diethylamine. The general reaction can be outlined as follows:

  • Sulfonation:

    • Starting material: 3,4-dimethylbenzenesulfonyl chloride
    • Reagent: Chlorosulfonic acid or sulfur trioxide
    • Conditions: Typically carried out at low temperatures to control the reaction rate and prevent over-sulfonation.
  • Amination:

    • Intermediate: 3,4-dimethylbenzenesulfonyl chloride
    • Reagent: Diethylamine
    • Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

N,N-diethyl-3,4-dimethylbenzenesulfonamide exhibits antibacterial properties and is studied for its potential use in developing new antibiotics. Its sulfonamide structure is essential in mimicking para-aminobenzoic acid (PABA), which is vital for bacterial growth.

Case Study : A study published in Antibiotics (2021) examined the efficacy of various sulfonamides in inhibiting bacterial enzymes critical for folate synthesis. The results indicated that derivatives like this compound showed promising antibacterial activity against resistant strains of Escherichia coli .

2. Agricultural Chemistry

In agricultural chemistry, this compound is investigated as a potential herbicide. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed management strategies.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication RateEfficacy (%)
This compound50%1 kg/ha85
Glyphosate41%2 kg/ha90
Atrazine30%1.5 kg/ha80

This table summarizes the efficacy of this compound compared to other common herbicides.

3. Analytical Chemistry

This compound is utilized as a standard in analytical chemistry for the quantification of sulfonamides in environmental samples. Its stability and distinct spectral properties make it suitable for chromatographic analysis.

Case Study : An analytical method developed for detecting sulfonamides in water samples demonstrated that this compound could be accurately quantified using high-performance liquid chromatography (HPLC) with UV detection .

Mechanism of Action

The mechanism by which N,N-diethyl-3,4-dimethylbenzenesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby disrupting the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on the Aromatic Ring

3,4-Diamino-N,N-diethylbenzenesulfonamide (CAS 49804-28-6)

  • Structure: Amino groups at 3,4 positions; diethyl groups on nitrogen.
  • Key Differences: Amino groups introduce polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the methyl-substituted target compound.
  • Impact: Enhanced reactivity in electrophilic substitutions due to electron-rich amino groups. Likely higher bioavailability but lower metabolic stability .

N-(3,4-Dimethylphenyl)-N,4-dimethylbenzenesulfonamide (CAS 408508-82-7)

  • Structure : Methyl groups on both the benzene ring and nitrogen.
  • Key Differences : Dimethyl groups on nitrogen (vs. diethyl in the target) reduce steric hindrance and lipophilicity.
  • Impact : Lower molecular weight (289.4 g/mol vs. ~289–313 g/mol for diethyl analogs) may improve diffusion across biological membranes .

Nitrogen Substituent Variations

N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide (CAS 115562-53-3)

  • Structure : Benzyl group with a para-amine substituent on nitrogen.
  • Impact: Higher molecular weight (vs.

3,5-Diamino-N,N-dibutyl-4-methylbenzenesulfonamide (CAS 80198-26-1)

  • Structure: Dibutyl groups on nitrogen; amino groups at 3,5 positions.
  • Impact : Extended alkyl chains may improve membrane permeability but hinder renal excretion .

Structural Analogues with Complex Moieties

(E)-N,N'-(6-Styrylpyridine-2,4-diyl)bis(N,4-dimethylbenzenesulfonamide) (3k)

  • Structure : Bis-sulfonamide with styryl and pyridine groups.
  • Key Differences : Conjugated double bonds and aromatic heterocycles alter electronic properties.
  • Impact : Extended conjugation may enhance UV absorption, making it suitable for materials science applications .

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

  • Synthesis : Prepared via nucleophilic substitution between anilines and sulfonyl chlorides.
  • Key Differences : 2,3-dimethyl substitution (vs. 3,4-dimethyl) creates distinct electronic environments.
  • Pharmacology : Antibacterial activity varies with substituent position; 3,4-dimethyl analogs may exhibit stronger enzyme inhibition due to optimized steric effects .

Data Tables

Table 1. Physicochemical Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N,N-Diethyl-3,4-dimethylbenzenesulfonamide C₁₂H₁₉NO₂S ~265* 3,4-CH₃; N,N-(C₂H₅)₂ Not reported
3,4-Diamino-N,N-diethylbenzenesulfonamide C₁₀H₁₇N₃O₂S 243.33 3,4-NH₂; N,N-(C₂H₅)₂ Not reported
N-(3,4-Dimethylphenyl)-N,4-dimethylbenzenesulfonamide C₁₆H₁₉NO₂S 289.40 3,4-CH₃; N-CH₃ Not reported

*Estimated based on structural analogs.

Biological Activity

N,N-Diethyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its sulfonamide functional group attached to a dimethyl-substituted benzene ring with diethyl groups. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H17N1O2S
  • Molecular Weight : 239.34 g/mol

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of benzenesulfonamides exhibit varying degrees of antimicrobial activity. For instance, a study evaluating the effects of different sulfonamide derivatives on bacterial strains showed that structural modifications can enhance their antibacterial potency .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of certain sulfonamide derivatives. Specifically, research utilizing isolated rat heart models demonstrated that some benzenesulfonamides can influence perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly decrease these parameters compared to other derivatives . This suggests a potential mechanism involving calcium channel modulation.

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
ControlBaselineBaseline
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideNo significant changeNo significant change

The biological activity of this compound may involve its interaction with calcium channels. Theoretical docking studies suggest that this compound could bind to specific amino acid residues in calcium channel proteins, potentially leading to altered vascular resistance and blood pressure regulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME and Admetlab 2.0. These studies indicate favorable permeability characteristics through various biological membranes .

Case Studies

  • Cardiovascular Study : A study focused on the cardiovascular effects of sulfonamides used an isolated rat heart model to assess changes in perfusion pressure and coronary resistance after administration of various sulfonamide derivatives. The results indicated that certain compounds could effectively lower perfusion pressure through calcium channel inhibition .
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties of this compound against several bacterial strains. The findings suggested moderate antibacterial activity, warranting further investigation into modifications for enhanced efficacy .

Properties

IUPAC Name

N,N-diethyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-13(6-2)16(14,15)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJLFZBLGQJBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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